N-(6-chloropyrazin-2-yl)acetamide

Description

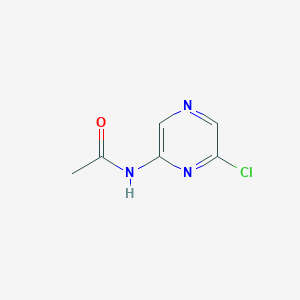

Structure

3D Structure

Properties

IUPAC Name |

N-(6-chloropyrazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c1-4(11)9-6-3-8-2-5(7)10-6/h2-3H,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFJKYKKTRODFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN=CC(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90878876 | |

| Record name | 2-CHLORO-6-ACETYLAMINO-PYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132453-63-5 | |

| Record name | 2-CHLORO-6-ACETYLAMINO-PYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(6-chloropyrazin-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies of N 6 Chloropyrazin 2 Yl Acetamide

Established Synthetic Pathways to N-(6-chloropyrazin-2-yl)acetamide

The synthesis of this compound is primarily achieved through the acetylation of its precursor, 2-amino-6-chloropyrazine (B134898). This process involves well-established chemical reactions, with ongoing research focused on optimizing conditions to improve yields and purity.

Synthetic Routes via Chloropyrazin-2-amine Precursors

The principal precursor for the synthesis of this compound is 2-amino-6-chloropyrazine. ontosight.ainih.gov This starting material is commercially available and can be synthesized through various methods, such as the chlorination of pyrazin-2-amine or the amination of 2,6-dichloropyrazine. ontosight.aipsu.edu The synthesis of 2-amino-6-chloropyrazine from 2,6-dichloropyridine (B45657) has also been described, involving a reduction of the corresponding hydrazino derivative. psu.edu

Coupling Reactions for Acetamide (B32628) Formation

The formation of the acetamide group is typically accomplished through an acylation reaction. A common method involves the reaction of 2-amino-6-chloropyrazine with acetyl chloride or acetic anhydride. tandfonline.comumich.edu For instance, the reaction of 2-amino-5-chlorobenzonitrile (B58002) with acetyl chloride in the presence of pyridine (B92270) and a catalytic amount of DMAP (4-dimethylaminopyridine) in dichloromethane (B109758) results in the corresponding acetamide. tandfonline.com While this example involves a different starting material, the fundamental principle of acetylating an amino group on a chlorinated aromatic ring is directly applicable.

Another approach involves the use of 2-chloro-N-(6-chloro-2-pyrazinyl)acetamide, which can then be reacted with various nucleophiles. nih.govmdpi.com This intermediate is prepared by reacting 2-amino-6-chloropyrazine with chloroacetyl chloride. nih.gov

The table below summarizes a typical acylation reaction for the formation of an acetamide on a related chloro-substituted aromatic amine.

Table 1: Representative Acylation Reaction

| Reactant 1 | Reactant 2 | Reagents | Solvent | Product |

|---|

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound and its derivatives is a subject of ongoing research. Optimization strategies focus on reaction temperature, choice of base and solvent, and catalyst systems to maximize yield and minimize side products. tandfonline.comgoogle.com For example, in Suzuki-Miyaura cross-coupling reactions involving related compounds, screening different palladium catalysts, ligands, bases, and solvent systems at various temperatures has been shown to be crucial for achieving high conversion rates. nih.gov While this applies to a different reaction type, the principle of systematic optimization is broadly relevant. The use of an excess of the acylating agent, such as acetic anhydride, can drive the reaction to completion, sometimes even without a catalyst or solvent. imist.ma

Synthesis of this compound Derivatives and Analogs

The core structure of this compound provides a versatile scaffold for the development of new chemical entities with potential therapeutic applications. nih.govresearchgate.net Modifications on both the pyrazine (B50134) ring and the acetamide side chain are key strategies for creating diverse libraries of compounds for biological screening. researchgate.netresearchgate.net

Design Principles for Structural Modification on the Pyrazine Ring

The pyrazine ring is a critical component for biological activity, and its modification can significantly impact a molecule's properties. tandfonline.commdpi.com The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which is an important interaction in drug-target binding. nih.govmdpi.com The electron-withdrawing nature of the pyrazine ring also influences the properties of its substituents. nih.gov

Structural modifications often involve introducing various substituents at different positions on the pyrazine ring. For example, in the development of kinase inhibitors, 2,6-disubstituted pyrazine derivatives have shown promise. nih.gov Similarly, the synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives has been explored, starting from 2-amino-6-chloropyrazine. nih.gov The introduction of different aryl or heteroaryl groups via cross-coupling reactions, such as the Suzuki-Miyaura reaction, is a common strategy to explore structure-activity relationships. nih.govnih.gov

The table below illustrates the diversity of substituents that can be introduced onto a pyrazine ring, based on research into related pyrazine derivatives.

Table 2: Examples of Pyrazine Ring Modifications and their Rationale

| Position of Modification | Type of Substituent | Rationale for Modification | Reference |

|---|---|---|---|

| Position 6 | Vinyl group | To enable further functionalization via amination. | nih.gov |

| Position 5 and 6 | Phenyl groups with para-Br substituents | To enhance inhibitory activity against p300 HAT. | nih.gov |

Diversification Approaches of the Acetamide Side Chain

The acetamide side chain of this compound offers another avenue for structural diversification. Modifications can include altering the length of the alkyl chain, introducing cyclic structures, or replacing the acetyl group with other acyl moieties. researchgate.netresearchgate.net

One common strategy involves starting with 2-chloro-N-(6-chloropyrazin-2-yl)acetamide and reacting it with various nucleophiles to displace the chloroacetyl group. nih.govmdpi.com This allows for the introduction of a wide range of functional groups, including those containing sulfur or additional nitrogen atoms. For example, reaction with (3-methyl-1-phenyl-1H-pyrazol-5-yl)thiol leads to the formation of N-(6-chloropyrazin-2-yl)-2-((3-methyl-1-phenyl-1H-pyrazol-5-yl)thio)acetamide. nih.govmdpi.com

Another approach is to modify the terminal end of the side chain. For instance, in a series of p300 HAT inhibitors, the effect of a terminal N-acetyl group was investigated, though in that specific case, it was found to be inactive. nih.gov However, this highlights the principle of exploring different functionalities at this position. The introduction of various amine-containing moieties, such as piperidine, is another common diversification strategy. nih.gov

The following table provides examples of how the acetamide side chain can be diversified, drawn from studies on related compounds.

Table 3: Examples of Acetamide Side Chain Diversification

| Modification Strategy | Resulting Functional Group | Purpose of Modification | Reference |

|---|---|---|---|

| Nucleophilic substitution on a chloroacetyl precursor | Thioether linkage | Introduction of a pyrazole-containing side chain for potential biological activity. | nih.govmdpi.com |

| Variation of the N-substituent | Replacement of acetyl with other acyl or sulfonyl groups | To explore structure-activity relationships. | cuni.cz |

Preparation of Isosteric and Bioisosteric Analogs

Isosteric and bioisosteric replacement is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. In the case of this compound, several analogs have been synthesized by replacing the acetamide moiety with other functional groups.

One notable isosteric replacement involves the synthesis of a thioether analog, N-(6-chloropyrazin-2-yl)-2-((3-methyl-1-phenyl-1H-pyrazol-5-yl)thio)acetamide . This compound was prepared by reacting 2-chloro-N-(6-chloro-2-pyrazinyl)acetamide with 3-methyl-1-phenyl-1H-pyrazole-5-thiol. nih.gov The reaction introduces a pyrazole-thioether linkage as a replacement for a simple alkyl chain, which can influence the compound's conformational flexibility and interaction with biological targets.

Another key strategy is the use of a sulfonamide group as a retro-amide bioisostere. For instance, 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide has been synthesized by reacting 6-chloropyrazin-2-amine with 4-acetylaminobenzenesulfonyl chloride, followed by hydrolysis of the acetyl group. This approach is part of a broader investigation into the impact of different linkers connecting the pyrazine core to an aryl fragment. researchgate.net The synthesis of various substituted N-(pyrazin-2-yl)benzenesulfonamides is achieved by reacting pyrazin-2-amine or 6-chloropyrazin-2-amine with different sulfonyl chlorides in pyridine and acetone (B3395972) at room temperature. researchgate.net

The concept of bioisosterism has been broadly applied in drug design, with five-membered heterocycles like 1,2,4-triazoles being recognized as effective amide bond replacements. nih.govacs.org While not yet reported specifically for this compound, this strategy has been successfully employed in other heterocyclic systems, suggesting a promising avenue for future derivatization. For example, the replacement of an acetamide group with a 1,2,4-triazol-4-yl group has been shown to improve the activity of certain kinase inhibitors. acs.org

The table below summarizes the key isosteric and bioisosteric analogs of this compound discussed.

| Compound Name | Isosteric/Bioisosteric Moiety | Starting Materials | Reference |

| N-(6-chloropyrazin-2-yl)-2-((3-methyl-1-phenyl-1H-pyrazol-5-yl)thio)acetamide | Pyrazole-thioether | 2-Chloro-N-(6-chloro-2-pyrazinyl)acetamide, 3-methyl-1-phenyl-1H-pyrazole-5-thiol | nih.gov |

| 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide | Sulfonamide (retro-amide) | 6-Chloropyrazin-2-amine, 4-acetylaminobenzenesulfonyl chloride | researchgate.net |

Regioselective Functionalization of Chloropyrazine Scaffolds

The regioselective functionalization of the chloropyrazine ring is a powerful tool for creating a diverse range of derivatives with tailored properties. Directed ortho-metalation using specialized bases has emerged as a key technology in this area.

The use of 2,2,6,6-tetramethylpiperidide (TMP) based reagents, such as TMPMgCl·LiCl and TMPZnCl·LiCl, allows for the regio- and chemoselective metalation of chloropyrazine derivatives. researchgate.netnih.govacs.orgacs.org This methodology facilitates the introduction of various electrophiles at specific positions of the pyrazine ring, leading to highly functionalized products in good yields. researchgate.netnih.govacs.orgacs.org

For example, chloropyrazine can be regioselectively metalated at the C3 position by lithium amides in tetrahydrofuran (B95107) to form 3-chloro-2-lithiopyrazine. This lithiated intermediate can then react with a variety of electrophiles. thieme-connect.com The reaction with aldehydes and benzophenone (B1666685) yields 3-chloro-2-(1-hydroxyalkyl)pyrazines, which can be further oxidized to the corresponding 2-acyl-3-chloropyrazines. thieme-connect.com

A more advanced approach involves the sequential metalation of dichloropyrazines. For instance, 2,5-dichloropyrazine (B10626) can undergo a Negishi cross-coupling to introduce an aryl group, followed by a regioselective magnesiation at the C3 position using TMPMgCl·LiCl. acs.org Subsequent transmetalation with zinc chloride and acylation with a benzoyl chloride yields a highly substituted pyrazine. acs.org This step-wise functionalization allows for precise control over the substitution pattern of the pyrazine core.

The table below outlines some of the key methods for the regioselective functionalization of chloropyrazine scaffolds.

| Functionalization Method | Reagents | Position of Functionalization | Type of Electrophile Introduced | Reference |

| Directed ortho-Metalation | TMPMgCl·LiCl, TMPZnCl·LiCl | C3, C5, C6 | Alkyl, Aryl, Acyl, Silyl groups | researchgate.net, nih.gov |

| Lithiation | Lithium amides (e.g., LDA) | C2 (of 3-chloropyrazine) | Aldehydes, Ketones, Esters, CO2, Chlorotrimethylsilane | thieme-connect.com |

| Palladium-catalyzed Coupling | Pd catalysts (e.g., Pd(PPh3)2Cl2), CuI | C2, C5, C6 | Phenylacetylene (Larock indole (B1671886) synthesis variant) | researchgate.net |

| Palladium-catalyzed Coupling | Pd catalysts | C2, C5, C6 | Phosphorus pronucleophiles | rsc.org |

These synthetic strategies provide a versatile toolbox for the derivatization of this compound and the broader class of chloropyrazine compounds, enabling the systematic exploration of their chemical space and potential applications.

Advanced Spectroscopic Characterization and Structural Elucidation of N 6 Chloropyrazin 2 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra provides detailed information about the chemical environment, connectivity, and number of unique atoms in the molecule.

The ¹H NMR spectrum of N-(6-chloropyrazin-2-yl)acetamide is expected to display a set of distinct signals corresponding to each unique proton environment in the molecule. The pyrazine (B50134) ring protons, being in a heteroaromatic system, are anticipated to appear in the downfield region of the spectrum. For chlorinated pyrazine derivatives, these protons typically manifest as two singlets. nih.gov The methyl protons of the acetamide (B32628) group would appear as a sharp singlet in the upfield region, and the amide proton would be a broad singlet, its chemical shift being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrazine-H | ~8.4-8.2 | Singlet | 1H |

| Pyrazine-H | ~8.2-8.0 | Singlet | 1H |

| Amide-NH | Variable (e.g., ~9.5) | Broad Singlet | 1H |

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon atoms and their electronic environments. For this compound, six distinct signals are predicted. The carbonyl carbon of the amide group is expected at the most downfield position. The four carbons of the pyrazine ring will have characteristic shifts, with the carbon atom bonded to chlorine showing a significant shift. The methyl carbon of the acetyl group will appear in the far upfield region of the spectrum. In related, more complex derivatives, pyrazine ring carbons have been observed in the 130-150 ppm range. mdpi.comnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~168 |

| Pyrazine C-Cl | ~150 |

| Pyrazine C-NH | ~147 |

| Pyrazine C-H | ~140 |

| Pyrazine C-H | ~135 |

Vibrational Spectroscopy for Functional Group Identification (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation corresponding to molecular vibrations. google.com

The spectra of this compound would be characterized by several key absorption bands. A prominent band for the N-H stretch of the secondary amide would be expected in the range of 3100-3300 cm⁻¹. The C=O stretching vibration (Amide I band) typically appears as a strong absorption around 1660-1680 cm⁻¹. researchgate.net The pyrazine ring C-C and C-N stretching vibrations are expected to occur in the 1600-1400 cm⁻¹ region. researchgate.net For related 2-chloropyrazine (B57796) compounds, ring stretching modes have been reported at various frequencies including 1561, 1515, 1198, and 1047 cm⁻¹ in IR spectra. researchgate.net The C-Cl stretching vibration is typically observed in the lower frequency region, often between 800 and 600 cm⁻¹.

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | 3300 - 3100 |

| C-H Stretch | Aromatic/Aliphatic | 3100 - 2900 |

| C=O Stretch (Amide I) | Amide | 1680 - 1660 |

| N-H Bend (Amide II) | Amide | 1570 - 1515 |

| C=C, C=N Stretch | Pyrazine Ring | 1600 - 1400 |

| C-Cl Stretch | Chloroalkane | 800 - 600 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. For this compound (molecular formula C₆H₆ClN₃O), HRMS provides an exact mass measurement that can be compared to the calculated theoretical mass. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is 172.02778 Da. Experimental verification of this mass to within a few parts per million (ppm) by HRMS would unequivocally confirm the molecular formula of the compound. mdpi.comnih.gov

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would offer the most definitive structural elucidation. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal. The resulting data provides unambiguous confirmation of the molecular structure, including precise bond lengths, bond angles, and torsional angles. nih.gov Furthermore, it reveals the molecule's conformation and how molecules pack in the solid state, detailing intermolecular interactions such as hydrogen bonding between the amide N-H and carbonyl oxygen, as well as potential π–π stacking of the pyrazine rings. researchgate.netnih.gov

Other Complementary Spectroscopic Techniques (e.g., UV-Visible Spectroscopy)

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. uzh.ch The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π→π* transitions, primarily associated with the pyrazine aromatic ring, and n→π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. farmaciajournal.com While this technique does not provide the detailed structural map of NMR or X-ray crystallography, it is valuable for confirming the presence of the chromophoric pyrazine system and for quantitative analysis. researchgate.net

Lack of Specific Research Data for this compound

Following a comprehensive search for scholarly articles and data pertaining to the computational and in silico investigation of this compound, it has been determined that there is a notable absence of specific, published research focused solely on this compound within the requested analytical frameworks.

Studies providing in-depth analysis using methods such as Density Functional Theory (DFT), molecular docking, or molecular dynamics simulations are available for structurally similar pyrazine derivatives. For instance, detailed computational research has been conducted on related molecules like 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide and various N-(pyrazin-2-yl)benzenesulfonamides. These studies employ the requested methodologies to explore electronic structures, reaction potentials, and interactions with biological targets.

However, the explicit data and detailed research findings—such as specific HOMO-LUMO energy gaps, Natural Bond Orbital (NBO) interaction energies, protein docking scores, and conformational stability analyses—are not available in the public domain for the precise compound this compound.

Consequently, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the provided outline for this compound without resorting to extrapolation from different molecules, which would not meet the required standards of specificity and accuracy. The generation of data tables and detailed findings as requested is contingent on the existence of primary research, which is currently unavailable for this specific compound.

Computational Chemistry and in Silico Investigations of N 6 Chloropyrazin 2 Yl Acetamide

QSAR (Quantitative Structure-Activity Relationship) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.orgmdpi.com This approach is predicated on the principle that the biological effect of a chemical is a function of its molecular structure and physicochemical properties. ej-chem.org By quantifying these properties using molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts and minimizing the need for extensive experimental screening. mdpi.comnih.gov

The development of a robust QSAR model involves several key steps, including the selection of a dataset of compounds with known activities, the calculation of a wide range of molecular descriptors, the use of statistical methods to build the model, and rigorous validation to ensure its predictive power. mdpi.comresearchgate.net Common statistical methods employed include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). semanticscholar.orgnih.gov

While specific QSAR studies focusing exclusively on N-(6-chloropyrazin-2-yl)acetamide are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to pyrazine (B50134) derivatives for various therapeutic targets. These studies provide a framework for understanding how the structural features of this compound could be analyzed in a QSAR context. For instance, research on pyrazine carbothioamide derivatives has shown that their tuberculostatic activity is dependent on parameters related to the size of the substituent and the electronic properties of the molecule. nih.gov Another study on pyrazine derivatives as antiproliferative agents utilized descriptors such as NBO charges, dipole moments, and heats of formation to build predictive QSAR models. semanticscholar.org

A notable example that incorporates a similar structural moiety is a QSAR study on leishmanicidal agents, which included an analog of a compound containing a 2-(5-chloropyrazin-2-yl)acetamide fragment. nih.gov This study highlighted the importance of hydrophobicity, aromatic rings, hydrogen bond acceptors/donors, and heteroatoms in determining the biological activity. nih.gov

Detailed Research Findings

Research on related pyrazine compounds has demonstrated the utility of QSAR in identifying key structural determinants of biological activity.

Tuberculostatic Activity of Pyrazine Carbothioamides: A study on pyrazine carbothioamides revealed a statistically significant correlation between their in vitro tuberculostatic potency and a combination of molar refractivity of substituents and the wavelength of maximum absorption. nih.gov This indicates that both the steric bulk and electronic properties of substituents on the pyrazine ring play a crucial role in their antimycobacterial action. nih.gov The resulting QSAR equation was able to account for approximately 71% of the variance in the observed activity data. nih.gov

Antiproliferative Activity of Pyrazine Derivatives: In a study of pyrazine derivatives with antiproliferative effects, QSAR models were developed using both MLR and ANN methods. semanticscholar.org The study found that ANN models, with a specific architecture, provided a more significant correlation between the chemical structures and their biological activities compared to MLR models. semanticscholar.org This highlights the ability of non-linear methods to capture complex structure-activity relationships.

Leishmanicidal Activity of Complex Molecules: A QSAR model developed for a series of 2-aminobenzimidazole (B67599) derivatives, including a complex molecule with a 2-(5-chloropyrazin-2-yl)acetamide substructure, identified several key molecular features for leishmanicidal activity. nih.gov These included hydrophobicity, the presence of aromatic rings, hydrogen bond acceptor and donor counts, and the presence of heteroatoms like nitrogen and fluorine. nih.gov This model was subsequently used for virtual screening to identify novel, potent analogs. nih.gov

Illustrative Data for QSAR Modeling of Pyrazine Derivatives

To perform a QSAR study, various molecular descriptors are calculated for each compound in the series. The following table provides an example of the types of descriptors that would be relevant for a QSAR analysis of this compound and its analogs. The values presented are hypothetical and for illustrative purposes only.

| Compound | Biological Activity (pIC50) | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Number of Hydrogen Bond Acceptors | Number of Hydrogen Bond Donors |

| This compound | Hypothetical Value | 185.59 | 1.2 | 58.2 | 3 | 1 |

| Analog 1 (e.g., different substituent) | Hypothetical Value | 200.1 | 1.5 | 65.4 | 4 | 1 |

| Analog 2 (e.g., different substituent) | Hypothetical Value | 170.2 | 0.9 | 50.1 | 3 | 1 |

| Analog 3 (e.g., different substituent) | Hypothetical Value | 215.7 | 1.8 | 72.3 | 3 | 2 |

In a typical QSAR workflow, a dataset like the one illustrated above would be used to generate a mathematical equation that relates the descriptor values to the biological activity. For example, a simplified MLR equation might look like:

pIC50 = c0 + (c1 * LogP) + (c2 * TPSA) + (c3 * HBA)

Where c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such an equation would then be used to predict the pIC50 of novel compounds based on their calculated descriptor values. youtube.com

Investigation of Biological Activities of N 6 Chloropyrazin 2 Yl Acetamide and Its Analogs Non Clinical and in Vitro Focus

Antimicrobial Activity Research

Pyrazine (B50134) derivatives and related nitrogen-containing heterocyclic compounds have been the subject of extensive research for their potential as antimicrobial agents. researchgate.net The structural versatility of the pyrazine ring allows for modifications that can significantly influence biological activity. researchgate.net

Antibacterial Efficacy Studies

The antibacterial potential of pyrazine analogs has been evaluated against a variety of bacterial strains. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria.

A study involving a series of 5-(Pyrazin-2-yl) 1,3,4-oxadiazol-2-amine (B1211921) derivatives demonstrated notable antibacterial activity. rjptonline.org Using the disc diffusion method, these compounds were tested against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). rjptonline.org

In other research, salicylanilide (B1680751) pyrazine-2-carboxylates were synthesized and evaluated. All derivatives in this class exhibited significant antibacterial activity against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values starting from 0.98 μmol/L. nih.gov The most potent compound in this series was identified as 5-chloro-2-(3-chlorophenylcarbamoyl)phenyl pyrazine-2-carboxylate. nih.gov

Similarly, pyrazoline derivatives, which are structurally related to pyrazines, have shown moderate antibacterial effects. nih.govresearchgate.net For instance, certain pyrazoline derivatives exhibited the highest activity against S. aureus with a MIC value of 64 µg/mL. nih.gov The presence and position of substituents on the phenyl ring of the pyrazoline structure were found to influence the antibacterial potency. nih.gov

Table 1: Antibacterial Activity of Selected Pyrazine Analogs

| Compound Class | Test Organism | Activity/Measurement | Reference |

|---|---|---|---|

| Salicylanilide pyrazine-2-carboxylates | Gram-positive strains (incl. MRSA) | MIC ≥ 0.98 μmol/L | nih.gov |

| Pyrazoline derivatives | Staphylococcus aureus | MIC = 64 µg/mL | nih.gov |

| 5-(Pyrazin-2-yl) 1,3,4-oxadiazol-2-amine derivatives | Staphylococcus aureus, Escherichia coli | Significant activity observed (Disc Diffusion) | rjptonline.org |

Antifungal Efficacy Studies

The antifungal properties of pyrazine derivatives have also been a focus of investigation. researchgate.net Research has demonstrated their efficacy against various fungal pathogens, including Candida albicans and Aspergillus niger. rjptonline.orgjocpr.com

In a study of pyrazine carboxamide derivatives, compounds were screened for antifungal activity using the disc diffusion technique. jocpr.com One derivative, in particular, showed the highest activity against C. albicans, comparable to the standard drug fluconazole. jocpr.com Several other compounds in the series also displayed activity against both C. albicans and A. niger. jocpr.com

A series of 5-(Pyrazin-2-yl) 1,3,4-oxadiazol-2-amine derivatives also underwent in-vitro antifungal screening against Candida albicans. rjptonline.org A majority of these synthesized compounds showed significant antifungal properties, with some demonstrating particularly promising results. rjptonline.org For example, compound 3f in this series registered zones of inhibition against C. albicans of 15mm and 18mm at concentrations of 75 µg/ml and 100 µg/ml, respectively. rjptonline.org

Furthermore, salicylanilide pyrazine-2-carboxylates were found to be active against tested fungal strains, especially against mould strains, with MIC values of 1.95 μmol/L or higher. nih.gov The most active antifungal agent in this particular study was 2-(4-bromophenylcarbamoyl)-4-chlorophenyl pyrazine-2-carboxylate. nih.gov

Table 2: Antifungal Activity of Selected Pyrazine Analogs

| Compound Class | Test Organism | Activity/Measurement | Reference |

|---|---|---|---|

| Pyrazine carboxamide derivatives | Candida albicans | Activity comparable to fluconazole | jocpr.com |

| 5-(Pyrazin-2-yl) 1,3,4-oxadiazol-2-amine derivative (3f) | Candida albicans | Zone of inhibition: 18mm at 100 µg/ml | rjptonline.org |

| Salicylanilide pyrazine-2-carboxylates | Mould strains | MIC ≥ 1.95 μmol/L | nih.gov |

Antitubercular Activity against Mycobacterium tuberculosis and other Mycobacterial Strains

Pyrazine-containing compounds are well-known for their antitubercular activity, with Pyrazinamide (B1679903) being a cornerstone first-line drug for tuberculosis treatment. rjptonline.orgyoutube.com Research continues to explore new pyrazine derivatives to overcome drug resistance and improve efficacy. researchgate.net

A series of pyrazine carboxamide derivatives were evaluated for their antimycobacterial activity against the Mycobacterium tuberculosis H37Rv strain. jocpr.com The primary screening was conducted at a concentration of 6.25 µg/ml. jocpr.com One of the synthesized compounds demonstrated the highest activity, which was comparable to the standard drug, Pyrazinamide. jocpr.com

In another study, N-pyrazinylthiourea derivatives were synthesized and found to exhibit in vitro tuberculostatic activity with MIC values ranging from 8 µg/cm³ to 1000 µg/cm³. nih.gov These compounds were derived from 2-amino-6-chloropyrazine (B134898), highlighting the importance of the chloropyrazine scaffold. nih.gov

More complex hybrids incorporating the pyrazine moiety have also been developed. For instance, novel pyrazolylpyrazoline-clubbed triazole and tetrazole derivatives were synthesized and screened for their in vitro efficacy against M. tuberculosis H37Rv. nih.gov Several of these compounds were found to be highly effective, with two compounds, 9k and 9o, showing potent activity with a MIC of 12.5 μg/mL, which was superior to the reference drug rifampicin (B610482) in that study. nih.gov

Anti-Inflammatory Activity Assessments

The anti-inflammatory potential of pyrazine analogs and other nitrogen-containing heterocycles is an active area of research. These investigations often focus on the inhibition of key enzymes and the modulation of receptors involved in the inflammatory cascade.

Cyclooxygenase (COX) Enzyme Inhibition Studies (COX-1, COX-2)

Cyclooxygenase (COX) enzymes, particularly COX-2, are primary targets for anti-inflammatory drugs. Various pyrazine analogs and related heterocyclic compounds have been assessed for their ability to inhibit these enzymes.

Studies on pyridazine (B1198779) derivatives, which are isomers of pyrazine, have shown promising results. In one study, newly synthesized pyridazine scaffolds were evaluated for their inhibitory potential against both COX-1 and COX-2. nih.gov The majority of these compounds showed a preference for inhibiting COX-2 over COX-1. nih.gov Specifically, compound 6b exhibited potent COX-2 inhibition with an IC₅₀ value of 0.18 µM, which was more potent than the reference drug celecoxib (B62257) (IC₅₀ = 0.35 µM). nih.gov

Another study on novel pyridazine-based derivatives also identified compounds with better COX-2 inhibition than celecoxib. nih.gov For example, compound 9a showed a COX-2 IC₅₀ of 15.50 nM compared to celecoxib's 17.79 nM. nih.gov These findings suggest that the pyridazine scaffold is a promising template for developing selective COX-2 inhibitors. nih.gov

Similarly, pyrimidine (B1678525) derivatives have been investigated for their COX-inhibitory effects. Two compounds, L1 and L2, demonstrated higher affinity for the COX-2 isoform than for COX-1, with inhibitory activity comparable to the reference drug meloxicam. mdpi.com

Table 3: COX-2 Inhibitory Activity of Selected Pyrazine Analogs

| Compound Class | Compound | COX-2 IC₅₀ | Reference |

|---|---|---|---|

| Pyridazine Derivative | 6b | 0.18 µM | nih.gov |

| Pyridazine Derivative | 9a | 15.50 nM | nih.gov |

| Pyridazine Derivative | Celecoxib (Reference) | 0.35 µM | nih.gov |

| Pyridazine Derivative | Celecoxib (Reference) | 17.79 nM | nih.gov |

| Pyrimidine Derivative | L1 & L2 | Comparable to Meloxicam | mdpi.com |

Modulation of Inflammatory Receptors

Beyond enzyme inhibition, the modulation of specific cell surface receptors involved in inflammation is another therapeutic strategy. Research has explored the activity of pyrazine analogs at these targets.

One area of interest is the Sphingosine-1-Phosphate (S1P) receptor family, particularly the S1P3 receptor, which is involved in immunological processes and inflammation. googleapis.com A patent discloses pyrazole (B372694) derivatives, such as 2-[4-(4-Methoxy-phenyl)-3-trifluoromethyl-pyrazol-1-yl]-pentanoic acid (5-bromo-pyrazin-2-yl)-amide, which are investigated for their potential to modulate these pathways. googleapis.com The S1P3 receptor is considered an important target where pharmacological inhibition could counteract disease evolution in pathologies with inflammatory components. googleapis.com

Another relevant target is the alpha2-adrenoceptor. Blockade of this receptor has been shown to modulate the inflammatory response in a murine model of colitis by down-regulating the production of proinflammatory cytokines. nih.gov While the specific compounds used in this study were not pyrazine derivatives, it points to a potential mechanism of action for other heterocyclic compounds in inflammatory conditions. nih.gov

Antiviral Activity Investigations

The NS2B-NS3 protease of the Flavivirus genus, which includes pathogens like Zika, dengue, and West Nile virus, is essential for viral replication and is considered a significant target for antiviral drug development. nih.gov The protease exists in two main conformations, an inactive "open" state and an active "closed" state, which is necessary for substrate recognition and proteolysis. nih.gov This enzyme is responsible for cleaving the viral polyprotein, a critical step for the assembly of new viral particles. nih.govwho.int

Research into 2,5,6-trisubstituted pyrazine compounds, which are structural analogs of N-(6-chloropyrazin-2-yl)acetamide, has identified them as potent, allosteric inhibitors of the Zika virus (ZIKV) NS2B-NS3 protease. nih.gov These inhibitors bind to a novel allosteric pocket on the protease, rather than the active site. nih.gov Studies have demonstrated that these pyrazine derivatives exhibit strong inhibitory activity, with IC50 values as low as 130 nM. nih.gov Furthermore, the most effective compounds from this series also potently inhibited ZIKV replication in cell-based assays, with EC68 values in the range of 300–600 nM, and showed efficacy in a mouse model of Zika infection. nih.gov The inhibitory action is not limited to ZIKV; a correlation was observed between the inhibition of ZIKV protease and the homologous proteases from dengue and West Nile viruses, suggesting a potential for broad-spectrum anti-flavivirus activity. nih.gov

The trans-activator of transcription (Tat) protein of the Human Immunodeficiency Virus-1 (HIV-1) is a key regulatory protein essential for viral gene expression and replication. nih.govnih.gov It functions by binding to an RNA element known as the trans-activation response (TAR) element, initiating viral transcription. nih.gov Inhibiting the function of Tat is a therapeutic strategy aimed at suppressing viral replication and potentially targeting the latent viral reservoir, a major obstacle to eradicating the virus. nih.govnih.gov While various compounds, such as 6-desfluoroquinolones, have been investigated as inhibitors of Tat-mediated transcription, there is no specific information available from the provided search results regarding the activity of this compound or its direct analogs in modulating this particular HIV-1 pathway. nih.gov

Anticancer and Cytotoxic Profiling on Non-Clinical Cell Lines

Various acetamide (B32628) derivatives have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines. These studies highlight the potential of the acetamide scaffold in the development of new anticancer agents.

One study detailed the synthesis of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides and tested their cytotoxicity. elsevierpure.com Compounds from this series demonstrated notable activity against the liver cancer cell line HepG2, with IC50 values for the most potent derivatives recorded at 4.8 µM and 5.1 µM. elsevierpure.com The activity against the lung cancer cell line A549 was less pronounced. elsevierpure.com

In another investigation, a series of indole (B1671886)–1,2,4-triazole-based S-alkylated N-aryl acetamides were screened against the Hep-G2 cell line. semanticscholar.org The most effective compound, featuring a 3,4-dichloro substitution on the anilide ring, showed excellent cytotoxic efficacy, reducing cell viability to 10.99 ± 0.59% at a concentration of 100 µg/mL, which was comparable to the standard drug doxorubicin. semanticscholar.org

Furthermore, a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives were synthesized and evaluated. These compounds were particularly effective against Hela (cervical cancer) and U87 (glioblastoma) cell lines. The most active derivative, bearing an ortho-chlorine substituent, displayed a potent IC50 value of 1.3 ± 0.14 µM against Hela cells.

The table below summarizes the cytotoxic activities of various acetamide analogs on different non-clinical cancer cell lines.

| Compound Series | Cell Line | Measurement | Result |

| N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides elsevierpure.com | HepG2 | IC50 | 4.8 µM, 5.1 µM |

| N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides elsevierpure.com | A549 | IC50 | 56.9 µM, 46.6 µM |

| Indole–1,2,4-triazole-based N-aryl acetamides semanticscholar.org | Hep-G2 | Cell Viability | 10.99 ± 0.59% (at 100 µg/mL) |

| N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives | Hela | IC50 | 1.3 ± 0.14 µM |

| Amides of Betulonic Acid mdpi.com | A375 | IC50 | 7 µM |

| Amides of Betulonic Acid mdpi.com | HDFs (Normal) | IC50 | 14 µM |

Antioxidant Capacity Evaluations

The antioxidant potential of analogs related to this compound has been explored through various in vitro assays. A study involving novel thiourea (B124793) derivatives synthesized from sulfaclozine, which contains the N-(6-chloropyrazin-2-yl) moiety, evaluated their antioxidant properties. dergipark.org.tr These compounds were tested using DPPH radical scavenging, ABTS˙+ scavenging, and CUPRAC assays. dergipark.org.tr Certain derivatives exhibited more potent antioxidant activity than the reference standards. dergipark.org.tr For instance, in the CUPRAC assay, one of the most active compounds demonstrated an IC50 value of 7.46 ± 0.02 µM. dergipark.org.tr

Another series of analogs, 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazoles, were also synthesized and assessed for their antioxidant activity, indicating that the pyrazine ring system is a viable scaffold for developing compounds with antioxidant properties. researchgate.net The antioxidant activities of some of these thiourea derivatives are presented in the table below.

| Compound | Assay Method | IC50 (µM) |

| 2a | DPPH | 14.80 ± 0.11 |

| 2c | ABTS˙+ | 10.25 ± 0.05 |

| 2c | CUPRAC | 7.46 ± 0.02 |

| a-TOC (Standard) | CUPRAC | 10.51 ± 0.06 |

| BHT (Standard) | DPPH | 13.94 ± 0.08 |

Data sourced from a study on thiourea derivatives of sulfaclozine. dergipark.org.tr

Structure Activity Relationship Sar Elucidation for N 6 Chloropyrazin 2 Yl Acetamide Derivatives

Impact of Pyrazine (B50134) Ring Substitutions on Biological Activity

The pyrazine ring is a core component of the N-(6-chloropyrazin-2-yl)acetamide scaffold, and substitutions on this ring have a profound effect on the compound's biological profile. The introduction of various functional groups can influence properties such as lipophilicity, electronic distribution, and steric bulk, which in turn dictate the molecule's interaction with target receptors or enzymes.

Research into related pyrazine derivatives has demonstrated the significance of these substitutions. For instance, in a series of N-phenyl pyrazine-2-carboxamides, the introduction of a 5-tert-butyl group on the pyrazine ring was investigated for its impact on antimycobacterial activity. nih.gov One of the most active compounds in that study, 5-tert-butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide, highlighted that bulky alkyl groups could be favorable for activity, particularly when combined with other key substitutions. nih.gov

In another study focused on 2-(6-alkyl-pyrazin-2-yl)-1H-benz[d]imidazoles, the chlorine atom at the 6-position of the pyrazine ring was replaced with various cyclic and acyclic secondary amines. This modification led to compounds with significant anti-inflammatory and antioxidant activities. researchgate.net The nature of the substituent at this position was shown to directly influence the potency against cyclooxygenase (COX) enzymes. For example, derivatives containing a piperazine (B1678402) moiety exhibited notable activity. researchgate.net These findings underscore that the 6-position of the pyrazine ring is a critical point for modification to tune the pharmacological effects of this class of compounds. The lipophilic character of these introduced groups is often considered a key factor influencing their biological activity. researchgate.net

| Compound/Derivative | Substitution on Pyrazine Ring | Observed Biological Activity | Reference |

| 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide | 5-tert-Butyl | High antimycobacterial activity (IC90 = 0.819 µg/mL) | nih.gov |

| 2-(6-(4-methylpiperazin-1-yl)pyrazin-2-yl)-1H-benzo[d]imidazole | 4-methylpiperazin-1-yl at C6 | Potent anti-inflammatory activity | researchgate.net |

| 2-(6-(piperazin-1-yl)pyrazin-2-yl)-1H-benzo[d]imidazole | piperazin-1-yl at C6 | Appreciable activity against COX-2 | researchgate.net |

Role of Acetamide (B32628) Moiety Modifications in Modulating Biological Activity

The acetamide moiety in this compound serves as a crucial linker and a key interaction site, and its modification can significantly modulate biological activity. Acetamide groups are prevalent in many biologically active compounds and are known to participate in hydrogen bonding with biological targets, which is often essential for affinity and efficacy. guernseyregistry.comnih.gov

In various classes of therapeutic agents, the acetamide group's structural integrity is vital. For example, in studies on certain anticancer agents, replacing the acetamide group with other bioisosteres like sulfonamides or carbamates led to a significant loss of activity. mdpi.com This suggests that the specific hydrogen bonding capabilities and steric profile of the acetamide group are finely tuned for target engagement. The nitrogen atom of the acetamide moiety can act as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor, allowing for specific orientations within a receptor's binding pocket. guernseyregistry.comsemanticscholar.org

Furthermore, the acetamide linker can be a target for creating prodrugs, where it is designed to be hydrolyzed by enzymes like amidases in vivo to release the active compound. semanticscholar.org While specific research on modifying the acetamide group within this compound derivatives is limited in the available literature, the established importance of this moiety in other bioactive molecules, such as phenoxy acetamide derivatives with anti-inflammatory and analgesic properties, suggests that any modification would have a substantial impact on the pharmacological profile. mdpi.com Changes to the length of the alkyl chain or substitution on the acetyl methyl group would alter the spatial relationship between the pyrazine ring and any terminal groups, thereby affecting how the molecule fits into its target site.

Influence of Halogenation on Pharmacological Profiles

Halogenation is a key chemical strategy used in medicinal chemistry to enhance the pharmacological profiles of drug candidates, and the chlorine atom in this compound is a critical determinant of its activity. The introduction of halogens can influence a molecule's lipophilicity, metabolic stability, and binding interactions.

The presence of the chlorine atom at the 6-position of the pyrazine ring significantly increases the lipophilicity of the molecule. nih.gov This property is particularly important for activity against pathogens with lipid-rich cell walls, such as mycobacteria. nih.gov Studies on related compounds have reinforced the importance of this halogen substituent. For example, anilides of 6-chloropyrazine-2-carboxylic acid have demonstrated in vitro antimycobacterial activity. nih.gov

| Compound | Halogenation | Pharmacological Profile/Activity | Reference |

| 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide | Chlorine at C6 of pyrazine ring | Good antitubercular activity (MIC = 6.25 µg/mL) | nih.govresearchgate.net |

| Anilides of 6-chloropyrazine-2-carboxylic acid | Chlorine at C6 of pyrazine ring | In vitro antimycobacterial activity | nih.gov |

| 4-chloro-6-(2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1H-benzimidazole | Chlorine on benzimidazole (B57391) ring | Atypical antipsychotic potency | nih.gov |

Stereochemical Considerations and Their Impact on Activity

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. Chiral compounds often exist as enantiomers, which can exhibit different pharmacological, pharmacokinetic, and toxicological properties because biological systems, such as enzymes and receptors, are themselves chiral.

While specific studies detailing the stereochemical analysis of this compound derivatives are not prominent in the reviewed literature, the general principles of medicinal chemistry underscore its potential importance. If a chiral center were introduced into the acetamide moiety or any substituent on the pyrazine ring, it would be expected that the resulting enantiomers or diastereomers would display differential activity. One enantiomer might fit perfectly into a binding site, leading to a potent therapeutic effect, while the other might have a weaker interaction or even interact with a different target, potentially causing off-target effects.

For many classes of drugs, the desired biological activity resides in only one of the isomers. This stereoselectivity is often due to the specific interactions, such as hydrogen bonds or hydrophobic interactions, that can only be formed with the correct spatial orientation of functional groups. Patent literature for various compound classes, including some pyrazine derivatives, often includes claims that encompass all possible stereoisomers, recognizing the potential for chirality to influence biological outcomes. guernseyregistry.com The investigation of stereoisomers remains a critical step in the development of any chiral drug candidate to optimize efficacy and safety.

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The elucidation of the pharmacophore for this compound derivatives is essential for designing new compounds with improved potency and selectivity. Based on the available SAR data, a general pharmacophore model can be proposed.

The key features include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the acetamide moiety is a critical hydrogen bond acceptor. semanticscholar.org

A Hydrogen Bond Donor: The N-H group of the acetamide linkage acts as a hydrogen bond donor. semanticscholar.org

An Aromatic Ring Feature: The pyrazine ring itself serves as a core aromatic feature, likely involved in π-stacking or other hydrophobic interactions.

A Halogen/Hydrophobic Group: The chlorine atom at the 6-position of the pyrazine ring is a key feature, contributing to lipophilicity and potentially forming specific halogen bonds with the target protein. nih.gov

Hydrogen Bond Acceptors (Pyrazine Nitrogens): The two nitrogen atoms within the pyrazine ring are potential hydrogen bond acceptors, which can be crucial for anchoring the molecule in the binding site. researchgate.net

In studies of related N-(pyrazin-2-yl)benzenesulfonamides with antitubercular activity, a 4-amino group on the benzene (B151609) ring was identified as a critical component of the pharmacophore for the inhibition of the folate pathway, acting as a key hydrogen bond donor and acceptor. nih.govresearchgate.net This highlights that while the core this compound structure provides a foundational set of features, additional substituents can introduce new pharmacophoric elements that dictate the mechanism of action and biological activity. A comprehensive pharmacophore model would typically be developed using computational methods and validated against a set of active and inactive compounds to refine the spatial arrangement and relative importance of these features. mdpi.com

Mechanistic Insights into Biological Action of N 6 Chloropyrazin 2 Yl Acetamide Analogs

Elucidation of Specific Molecular Targets and Biochemical Pathways

Research into the analogs of N-(6-chloropyrazin-2-yl)acetamide has identified several key molecular targets and their associated biochemical pathways, particularly in the context of antimicrobial and anticancer research.

A significant area of investigation has been the antitubercular potential of N-(6-chloropyrazin-2-yl)benzenesulfonamide analogs. nih.govresearchgate.net Studies have shown that compounds such as 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide exhibit good activity against Mycobacterium tuberculosis. nih.govmdpi.com The proposed mechanism for these sulfonamide-based analogs is the inhibition of the folate biosynthesis pathway, a critical pathway for bacterial survival. nih.govresearchgate.netresearchgate.net This inhibition is believed to occur through the targeting of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folate pathway. nih.govresearchgate.net Docking studies have supported the hypothesis that these compounds possess the necessary pharmacophore to inhibit this pathway. nih.govresearchgate.net

In addition to targeting the folate pathway, in silico "target fishing" studies have suggested other potential molecular targets. For some N-(pyrazin-2-yl)benzenesulfonamide derivatives, matrix metalloproteinase-8 (MMP-8) has been identified as a promising target for future investigation. nih.govresearchgate.netcuni.cz

Other structural analogs have been designed to target different enzymes. For instance, pyrazole-based analogs of this compound have been synthesized and evaluated as inhibitors of N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme. nih.govmdpi.com

Furthermore, quinolyl pyrazinamide (B1679903) derivatives have been identified as ligands for sigma receptors. nih.gov Specifically, these compounds have shown binding affinity for the sigma 2 receptor (σ2R), which is implicated in the biology of cancer cells, suggesting a potential application in oncology. nih.gov Computational studies have also explored analogs for their potential against leishmaniasis, indicating a broad range of possible therapeutic applications. researchgate.netnih.gov

Receptor Binding and Allosteric Modulation Investigations

The interaction of this compound analogs with various receptors has been a key area of study, revealing both direct binding and allosteric modulation.

Quinolyl pyrazinamide analogs have been systematically evaluated for their binding affinities to sigma-1 (σ1R) and sigma-2 (σ2R) receptors. nih.gov These studies have demonstrated that modifications to the quinoline (B57606) ring, such as the introduction of methyl, methoxy, or chloro substituents, can significantly influence binding affinity and selectivity for σ2R over σ1R. nih.gov For example, analogs with methyl substitutions at various positions on the quinoline ring showed significant σ2R binding affinity, with Ki values ranging from 16 to 85 nM. nih.gov Methoxy-substituted analogs also displayed good binding to σ2R with Ki values between 13 and 40 nM. nih.gov The data suggests that the C6 position of the quinoline ring is a suitable point for substitution to maintain potent binding. nih.gov

Table 1: Sigma Receptor Binding Affinities of Quinolyl Pyrazinamide Analogs

| Compound | Substitution on Quinoline Ring | σ2R Ki (nM) | σ1R Ki (nM) | Selectivity (σ1/σ2) |

|---|---|---|---|---|

| Analog 2-5 | Methyl | 16 - 85 | Varies | Varies |

| Analog 6 | 7-Me | 2664 | >10000 | - |

| Analog 7-9 | Methoxy | 13 - 40 | Varies | Varies |

| Analog 10 | 7-Methoxy | Varies | 1626 | - |

| Analog 11-15 | Chloro | 12 - 51 | Varies | Lower |

| Analog 22 | Cyclopropyl | 27 | Varies | 2.6 |

Allosteric modulation, where a ligand binds to a site topographically distinct from the primary (orthosteric) binding site to modulate receptor activity, is another important mechanism. frontiersin.orgmdpi.com N-pyrimidyl/pyridyl-2-thiazolamine analogs have been identified as novel positive allosteric modulators (PAMs) of the M3 muscarinic acetylcholine (B1216132) receptor (M3 mAChR). jst.go.jp These PAMs can enhance the effect of the endogenous ligand, acetylcholine, which could have therapeutic implications. jst.go.jp Similarly, research on cannabinoid receptors has led to the discovery of allosteric modulators like GAT211, where the enantiomers exhibit distinct pharmacological profiles as a CB1R allosteric modulator. nih.gov Allosteric modulators offer the potential for greater subtype selectivity and a ceiling to their effects, which can be advantageous over traditional orthosteric ligands. nih.gov

Enzyme Kinetic Studies of Inhibition and Activation

Enzyme kinetic studies are crucial for understanding the nature of the interaction between an inhibitor and its target enzyme. For analogs of this compound, such studies have provided insights into their mechanism of inhibition.

In the case of pyrazole-based inhibitors targeting Haemophilus influenzae DapE (HiDapE), kinetic competition assays were performed to elucidate the binding mode. mdpi.com These studies, which measure the enzyme's velocity at different substrate concentrations in the presence of the inhibitor, revealed a competitive binding mode for one of the potent pyrazole (B372694) analogs. mdpi.com Statistical analysis indicated that a competitive model was significantly more likely than a noncompetitive model, suggesting that the inhibitor binds to the active site of the enzyme and competes with the natural substrate. mdpi.com

Table 2: Inhibition of DapE by Pyrazole Analogs

| Analog | Structure Feature | % Inhibition at 100 µM | IC50 (µM) | Binding Mode |

|---|---|---|---|---|

| 7a | 2-thiazolyl | - | 22.4 | - |

| 7b | 3-isoxazolyl | 20.3 | - | - |

| 7c | N-phenyl | 80.5 | - | - |

| 7n | N-phenyl, racemic CH3 | 79.4 | - | - |

| 7p | N-2-pyridyl, racemic | - | 35.6 | - |

| (R)-7q | (R)-N-2-pyridyl | 99 | - | Competitive |

| (S)-7r | (S)-N-2-pyridyl | 14.6 | - | - |

Other studies have focused on the inhibition of cyclooxygenase (COX) enzymes. A series of 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole analogs were evaluated for their in vitro inhibitory activity against COX-1 and COX-2. researchgate.net One compound, in particular, demonstrated more potent anti-inflammatory activity than the standard drug ibuprofen, and several others showed appreciable activity against the COX-2 enzyme. researchgate.net The mechanism of action for sulfonamide-based antitubercular agents involves the inhibition of DHPS, a key enzyme in the folate synthesis pathway. nih.govresearchgate.net

Investigations into Cellular Pathway Interventions

The biological effects of this compound analogs are ultimately realized through their intervention in cellular pathways. The nature of this intervention depends on the specific analog and its molecular target.

A prominent example is the disruption of the folate synthesis pathway in Mycobacterium tuberculosis by sulfonamide analogs. nih.govresearchgate.netresearchgate.net By inhibiting DHPS, these compounds block the synthesis of dihydrofolate, a precursor to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidine, and certain amino acids. Consequently, the inhibition of this pathway leads to the cessation of DNA replication and cell division, ultimately resulting in bacterial death. researchgate.net

In the context of cancer therapeutics, quinolyl pyrazinamide derivatives that bind to σ2R have been shown to induce cytotoxicity through the modulation of cellular stress and survival pathways. nih.gov The cytotoxicity of these compounds was found to be enhanced in the presence of copper and was diminished by a copper chelator. nih.gov Furthermore, these analogs were observed to increase the expression of the autophagy marker LC3B, suggesting that their mechanism of action involves the induction of autophagy, a cellular process of self-digestion that can lead to cell death. nih.gov

The activation of the AMPK signaling pathway, a central regulator of cellular energy homeostasis, has been noted in broader biological contexts. karger.com While not directly linked to this compound analogs in the provided context, it represents a key cellular pathway that can be modulated by small molecules to achieve therapeutic effects. karger.com

Future Directions and Emerging Research Avenues for N 6 Chloropyrazin 2 Yl Acetamide Research

Development of Advanced Synthetic Strategies for Complex Analogs

The synthesis of N-(6-chloropyrazin-2-yl)acetamide has paved the way for the creation of a diverse library of related compounds. However, the future of this research hinges on the development of more sophisticated and efficient synthetic methodologies to access structurally complex analogs. Traditional methods, such as the condensation of pyrazine-2-carboxylic acid chlorides with substituted anilines, have proven effective for generating a range of derivatives. mdpi.comnih.gov These methods often involve refluxing with thionyl chloride to form the acyl chloride, followed by reaction with the desired amine in a suitable solvent like pyridine (B92270) or acetone (B3395972). mdpi.comsciforum.net

Emerging strategies are focusing on improving yield, reducing reaction times, and enabling the synthesis of more intricate molecular architectures. One such promising approach is the use of microwave-assisted synthesis. nih.govdergipark.org.tr This technique has been shown to accelerate the formation of C-N bonds in acetamide (B32628) derivatives under mild conditions, often leading to higher yields in shorter timeframes compared to conventional heating methods. nih.gov For instance, microwave irradiation has been successfully employed in the one-pot synthesis of various heterocyclic compounds, including pyrazole (B372694) and pyrazolone (B3327878) derivatives, highlighting its potential for the rapid generation of diverse compound libraries. dergipark.org.trresearchgate.netmdpi.com

Future synthetic endeavors should also explore novel catalytic systems and reaction conditions. For example, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been utilized for the synthesis of 2-(6-alkyl-pyrazin-2-yl)-1H-benz[d]imidazole derivatives from 2-(6-chloropyrazin-2-yl)-1H-benzo[d]imidazole, demonstrating the feasibility of introducing a wide range of substituents onto the pyrazine (B50134) ring. researchgate.net The development of such advanced strategies will be crucial for creating analogs with enhanced biological activity and specificity.

A summary of synthetic approaches for pyrazine derivatives is presented in the table below.

| Synthesis Method | Key Features | Potential Advantages for this compound Analogs |

| Conventional Condensation | Two-step process involving acyl chloride formation and subsequent amidation. | Well-established, reliable for simpler analogs. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | Faster reaction times, potentially higher yields, suitable for rapid library synthesis. |

| Palladium-Catalyzed Cross-Coupling | Enables the formation of C-N and C-C bonds with a wide range of substrates. | Allows for the introduction of diverse functional groups to create complex analogs. |

Exploration of Novel Biological Targets for Pyrazine-Acetamide Scaffolds

The pyrazine-acetamide scaffold has demonstrated a broad spectrum of biological activities, indicating its potential to interact with a variety of molecular targets. mdpi.comnih.govtandfonline.comresearchgate.net While much of the initial research has focused on its antimycobacterial properties, stemming from the structural similarity to the anti-tuberculosis drug pyrazinamide (B1679903), future investigations should aim to uncover novel biological targets. ijpsjournal.comnih.govresearchgate.net

Analogs of pyrazinamide have been shown to target various enzymes and cellular processes. For instance, some derivatives are believed to interfere with fatty acid synthesis, while others may disrupt trans-translation processes by binding to ribosomal proteins. nih.govmdpi.com The exploration of pyrazine-acetamide derivatives could reveal inhibitors of other critical enzymes. For example, in silico studies have suggested that pantothenate synthetase could be a potential target for some pyrazine-based compounds. nih.gov

Furthermore, the pyrazine ring is a key component in molecules targeting a range of diseases. Pyrazine derivatives have been investigated for their anticancer, antifungal, and herbicidal activities. nih.govmdpi.comnih.gov The structural features of the pyrazine-acetamide scaffold, such as the acetamide linker and the potential for various substitutions on the pyrazine and phenyl rings, provide a versatile platform for designing compounds that can selectively interact with different biological targets. For example, the benzoxazole (B165842) moiety in some related compounds is known to contribute to π-π stacking interactions with biological targets, while the pyrazine ring can enhance solubility and hydrogen bonding capabilities.

Future research should employ a combination of in silico screening, biochemical assays, and cellular studies to identify and validate new biological targets for this compound and its derivatives. This could lead to the development of novel therapeutic agents for a wide range of diseases beyond tuberculosis.

| Potential Biological Target Area | Rationale | Example Pyrazine-Based Activity |

| Enzyme Inhibition | The scaffold can be modified to fit into various enzyme active sites. | Inhibition of mycobacterial enzymes, potential for targeting kinases or proteases. |

| Anticancer Agents | Pyrazine derivatives have shown cytotoxicity against cancer cell lines. | Inhibition of cell proliferation, induction of apoptosis. nih.gov |

| Antifungal Agents | The scaffold has shown activity against fungal pathogens. | Inhibition of fungal growth. nih.gov |

| Herbicidal Agents | Pyrazine derivatives have been shown to inhibit photosynthesis. | Inhibition of oxygen evolution rate in chloroplasts. mdpi.comnih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of this compound analogs is no exception. These computational tools can significantly accelerate the design-synthesize-test cycle by predicting the biological activity and physicochemical properties of novel compounds before they are synthesized. scielo.brscielo.brfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms like random forests and support vector machines, can be developed to understand the relationship between the chemical structure of pyrazine-acetamide derivatives and their biological activity. scielo.brscielo.br By analyzing large datasets of existing compounds, these models can identify key structural features that are crucial for activity, guiding the design of more potent and selective analogs. frontiersin.orgresearchgate.net For instance, ML-based QSAR models have been used to predict the anti-melanoma activity of imidazo[1,2-a]pyrazine (B1224502) derivatives, highlighting structural characteristics related to enhanced potency. scielo.brscielo.br

Furthermore, generative AI models can be employed for de novo drug design, creating novel molecular structures with desired properties. researchgate.net These models can be conditioned on the known structure of a biological target to generate compounds that are predicted to bind with high affinity. Deep learning-based approaches have already been used to design benzimidazole-pyrazine derivatives as potential antagonists for specific receptors. researchgate.net

The use of AI and ML can also aid in the prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify promising drug candidates with favorable pharmacokinetic profiles early in the discovery process. acs.org The application of these in silico methods will undoubtedly streamline the discovery of new this compound-based therapeutics.

| AI/ML Application | Description | Potential Impact on this compound Research |

| QSAR Modeling | Develops mathematical models to predict biological activity from chemical structure. | Guides the design of more potent and selective analogs by identifying key structural features. |

| Generative Models | Creates novel molecular structures with desired properties. | Accelerates the discovery of new lead compounds with optimized activity. |

| ADMET Prediction | Predicts the pharmacokinetic and toxicity properties of compounds. | Reduces late-stage attrition of drug candidates by identifying potential liabilities early on. |

Collaborative Research Initiatives in Pyrazine Chemical Biology

The complexity of modern drug discovery and materials science necessitates a collaborative approach. The advancement of research on this compound and its derivatives would be significantly enhanced through the establishment of collaborative research initiatives. These initiatives can bring together experts from diverse fields such as synthetic chemistry, computational chemistry, biology, and pharmacology to tackle the multifaceted challenges of developing new therapeutic agents and materials. europa.euexpertnet.org

Consortia like the European Union's ECHONET (Expanding Capability in Heterocyclic Organic Synthesis) program serve as excellent models. europa.eu Such networks facilitate the exchange of knowledge, resources, and expertise among academic and industrial partners, fostering innovation and accelerating the translation of basic research into tangible applications. europa.eu These collaborations can provide researchers with access to state-of-the-art technologies, high-throughput screening platforms, and specialized expertise that may not be available at a single institution.

Similarly, university-based centers like the Florida Center for Heterocyclic Compounds play a crucial role in coordinating research efforts and providing a focal point for the subject of heterocyclic chemistry. expertnet.org These centers can organize workshops, seminars, and conferences, creating opportunities for networking and the dissemination of new findings.

Establishing a dedicated research initiative or consortium focused on pyrazine chemical biology would create a synergistic environment for the study of this compound and related compounds. Such an initiative could streamline the process of compound synthesis, biological evaluation, and lead optimization, ultimately leading to the faster development of new drugs and materials.

Investigation of this compound Derivatives in Other Non-Clinical Applications (e.g., Agrochemicals, Materials Science)

Beyond its potential in medicine, the this compound scaffold holds promise for a variety of non-clinical applications, particularly in the fields of agrochemicals and materials science. The inherent chemical properties of the pyrazine ring make it a valuable component in the design of functional molecules for these industries. researchgate.net

In the agrochemical sector, pyrazine derivatives have already demonstrated efficacy as herbicides. mdpi.comsciforum.net For example, substituted N-phenylpyrazine-2-carboxamides have been shown to inhibit photosynthesis in spinach chloroplasts, indicating their potential for weed control. mdpi.com The structural similarity of this compound to these herbicidal compounds suggests that its derivatives could also be explored for similar applications. A fragment recombination strategy has also been successfully used to design novel succinate (B1194679) dehydrogenase inhibitors (SDHIs) with a pyrazine-carboxamide-diphenyl-ether scaffold for use as fungicides. nih.gov

In materials science, pyrazine-containing compounds are being investigated for their use in organic electronics. researchgate.netacs.orgnih.govmdpi.com The electron-deficient nature of the pyrazine ring makes it a suitable acceptor unit in donor-acceptor-donor (D-A-D) molecules, which are key components in organic field-effect transistors (OFETs) and other electronic devices. researchgate.netmdpi.com The tunable electronic properties of pyrazine derivatives, which can be modified through the introduction of different substituents, make them attractive candidates for the development of new organic semiconductors and other advanced materials. acs.orgnih.gov Future research could focus on synthesizing this compound analogs with specific electronic properties tailored for applications in organic light-emitting diodes (OLEDs), solar cells, and sensors.

| Application Area | Rationale | Potential Use of this compound Derivatives |

| Agrochemicals | Pyrazine derivatives have shown herbicidal and fungicidal activity. | Development of new herbicides and fungicides with novel modes of action. |

| Materials Science | The pyrazine ring possesses favorable electronic properties for organic electronics. | Design of new organic semiconductors for transistors, OLEDs, and solar cells. |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(6-chloropyrazin-2-yl)acetamide?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, chloropyrazine derivatives can react with acetamide precursors under alkaline conditions to introduce the acetamide group . Key parameters include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .

- Catalysts : Acidic or basic catalysts (e.g., HCl, K₂CO₃) optimize reaction rates and yields .

- Temperature : Moderate heating (60–80°C) balances reaction kinetics and side-product formation .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity via melting point analysis .

Q. Which spectroscopic methods are most effective for characterizing N-(6-chloropyrazin-2-yl)acetamide?

- Methodological Answer :

- ¹H/¹³C NMR : Identify proton environments (e.g., pyrazine ring protons at δ 8.5–9.0 ppm) and acetamide carbonyl signals (δ ~170 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns .

- FTIR : Detect characteristic bands (C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹) .

Q. How can reaction yields be improved during synthesis?

- Methodological Answer :

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to remove by-products .

- Stoichiometry : Optimize molar ratios (e.g., 1.2:1 acetamide:chloropyrazine) to drive reactions to completion .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of N-(6-chloropyrazin-2-yl)acetamide?

- Methodological Answer :